

Rosoxacin Solubility: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the solubility of **rosoxacin**, a quinolone antibiotic, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design.

Core Findings: Rosoxacin Solubility Profile

Rosoxacin exhibits varied solubility across different laboratory solvents, a critical consideration for in vitro and in vivo studies. Quantitative data, where available, has been compiled and summarized below. It is important to note that while specific solubility data for **rosoxacin** in ethanol, methanol, and acetone are not readily available in the literature, information on structurally similar quinolones, such as ciprofloxacin, suggests poor solubility in these solvents.



Solvent	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	20.83 mg/mL (70.78 mM)	Not Specified	Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.
Water	0.102 mg/mL	Not Specified	Predicted value.
0.0209 mg/mL	25	Experimentally determined value.[1] [2]	
Ethanol	Very Sparingly Soluble (Qualitative)	Not Specified	Based on data for the structurally similar quinolone, ciprofloxacin.
Methanol	Soluble (Qualitative)	Not Specified	General solubility for some organic compounds; specific data for rosoxacin is unavailable.
Acetone	Very Sparingly Soluble (Qualitative)	Not Specified	Based on data for the structurally similar quinolone, ciprofloxacin.

Experimental Protocols for Solubility Determination

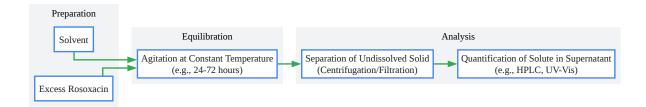
The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The following are standard methodologies that can be employed to ascertain the solubility of **rosoxacin**.

Thermodynamic Solubility (Shake-Flask Method)



The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.

Workflow for Thermodynamic Solubility Determination:



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Caption: Workflow for the Shake-Flask Method.

Protocol:

- Preparation: An excess amount of solid **rosoxacin** is added to a vial containing the solvent of interest (e.g., DMSO, water, ethanol).
- Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Separation: The resulting suspension is filtered (using a filter that does not bind the compound) or centrifuged to separate the saturated solution (supernatant) from the excess solid.
- Quantification: The concentration of rosoxacin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.



Kinetic Solubility (Turbidimetric Method)

For higher throughput screening, kinetic solubility is often determined. This method measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.

Experimental Workflow for Kinetic Solubility:



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Caption: Kinetic Solubility Determination Workflow.

Protocol:

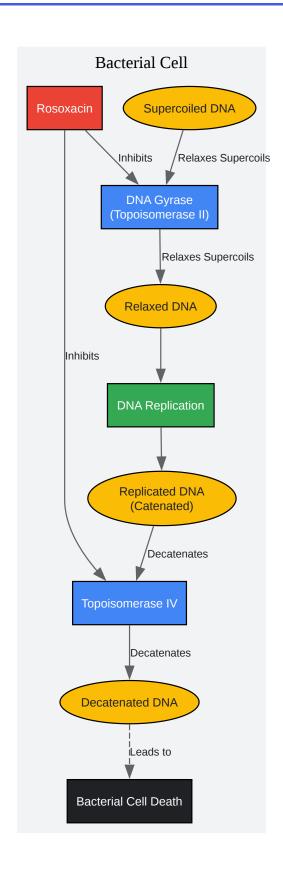
- Stock Solution Preparation: A concentrated stock solution of rosoxacin is prepared in DMSO.
- Serial Dilution: The DMSO stock is serially diluted in a multi-well plate.
- Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.
- Turbidity Measurement: The plate is incubated, and the turbidity (cloudiness) in each well is
 measured over time using a plate reader at a specific wavelength (e.g., 620 nm). The
 concentration at which precipitation is first observed is considered the kinetic solubility.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Rosoxacin exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By inhibiting these enzymes, **rosoxacin** disrupts DNA synthesis, leading to bacterial cell death.

Signaling Pathway of **Rosoxacin**'s Antibacterial Action:





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Caption: Rosoxacin's Mechanism of Action.



This guide serves as a foundational resource for researchers working with **rosoxacin**. For the most accurate and application-specific solubility data, it is recommended to perform experimental verification under the conditions of intended use.

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References

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- 2. go.drugbank.com [go.drugbank.com]
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